

Ethyl 1-aminocyclopropanecarboxylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl 1-aminocyclopropanecarboxylate

Cat. No.: B1297192

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CAS Number: 42303-42-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Ethyl 1-aminocyclopropanecarboxylate**. This document provides detailed information on its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

Ethyl 1-aminocyclopropanecarboxylate, in its hydrochloride salt form, is a white to off-white crystalline powder.^[1] It is a non-proteinogenic α -amino acid ester characterized by a strained cyclopropane ring, which imparts significant conformational rigidity. This property is paramount to its utility in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of **Ethyl 1-aminocyclopropanecarboxylate** Hydrochloride

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 42303-42-4 | [1] |
| Molecular Formula | C ₆ H ₁₁ NO ₂ · HCl | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 107-118 °C | [1] |
| Purity | ≥ 97% | |
| Solubility | Soluble in water | TCI |

Table 2: Spectroscopic Data for **Ethyl 1-aminocyclopropanecarboxylate** Hydrochloride

| Spectroscopy | Data | Reference |
|---------------------|---|-----------|
| ¹ H NMR | Spectral data available on ChemicalBook | [2] |
| ¹³ C NMR | Spectral data available on ChemicalBook | [2] |
| IR Spectroscopy | Spectral data available on SpectraBase | [3] |
| Mass Spectrometry | Spectral data available on ChemicalBook | [2] |

Note: While direct spectral data is not publicly available in all search results, several chemical suppliers and databases like ChemicalBook and SpectraBase offer access to this information. [2][3]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-aminocyclopropanecarboxylate** can be achieved through various routes, often starting from 1-aminocyclopropane-1-carboxylic acid or by constructing the

cyclopropane ring. Below are detailed experimental protocols for two common synthetic approaches.

Fischer Esterification of 1-Aminocyclopropane-1-carboxylic Acid

This method involves the direct esterification of the parent amino acid in the presence of an acid catalyst.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in absolute ethanol (500 ml).^[4]
- **Acid Catalyst:** Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas.^[4]
- **Reflux:** Heat the reaction mixture to reflux and maintain for 16 hours. During this period, a portion of the ethanol can be distilled off using the Dean-Stark trap to drive the equilibrium towards the ester product.^[4]
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
- **Purification:** The crude product, **Ethyl 1-aminocyclopropanecarboxylate** hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Table 3: Quantitative Data for Fischer Esterification

| Parameter | Value | Reference |
|-------------------|---|-----------|
| Starting Material | 1-aminocyclopropane-1-carboxylic acid hydrochloride | [4] |
| Reagents | Ethanol, HCl gas | [4] |
| Reaction Time | 16 hours | [4] |
| Yield | Not explicitly stated, but this is a standard and generally high-yielding reaction. | |

Cyclopropanation of an Acyl-Methionine Ester Derivative

This method involves the construction of the cyclopropane ring from an acyclic precursor. A patented process describes the preparation of 1-aminocyclopropane-carboxylic acid compounds from an "acyl-methionine ester".[5] While the patent focuses on the parent acid, the ester is an intermediate.

Experimental Protocol (Conceptual, based on related syntheses):

- Starting Material: A suitable N-protected glycine ethyl ester derivative.
- Cyclopropanation: React the glycine derivative with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base (e.g., sodium ethoxide) to facilitate the intramolecular cyclization.
- Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield **Ethyl 1-aminocyclopropanecarboxylate**.
- Salt Formation: Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

Caption: Synthetic routes to **Ethyl 1-aminocyclopropanecarboxylate**.

Applications in Drug Development

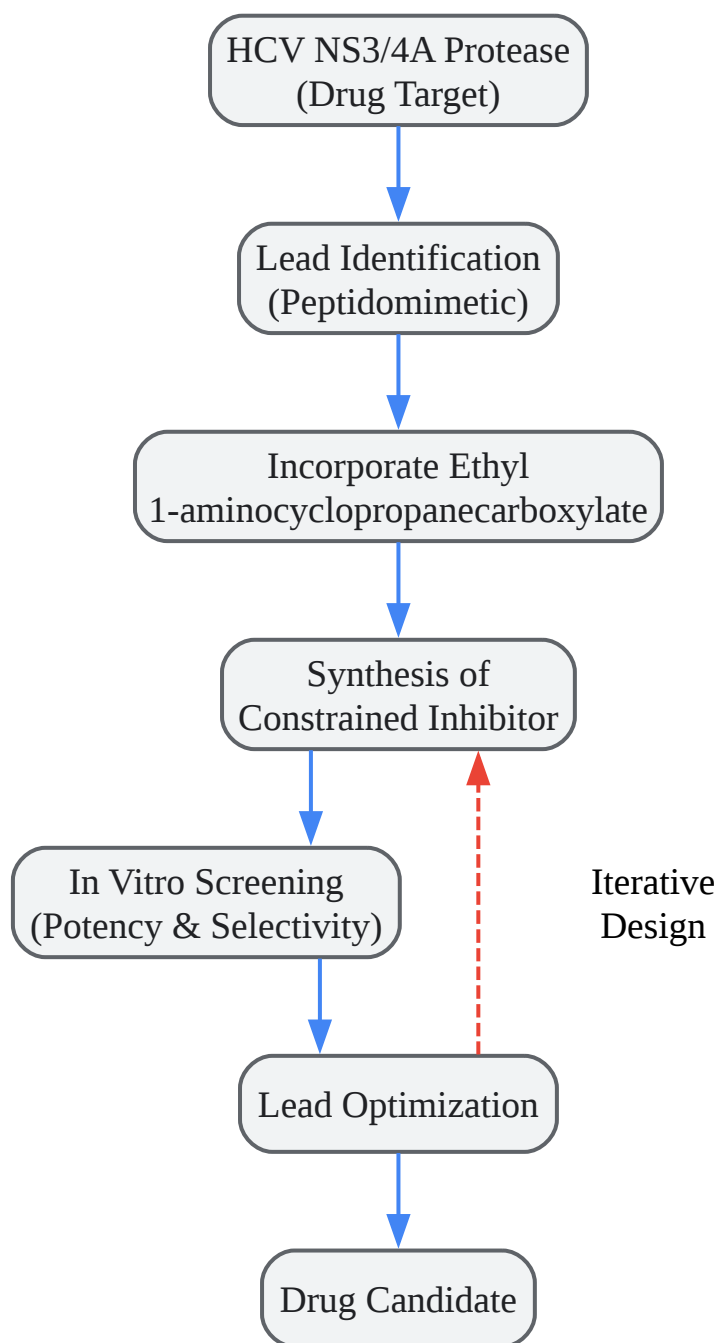
The primary application of **Ethyl 1-aminocyclopropanecarboxylate** in drug development stems from its use as a conformationally constrained amino acid building block in the synthesis

of peptidomimetics.[6][7]

Conformational Constraint in Peptidomimetics

The rigid cyclopropane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation that mimics a specific secondary structure, such as a β -turn or γ -turn.[6] This conformational constraint can lead to several advantages in drug design:

- **Increased Binding Affinity:** By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit higher affinity.
- **Enhanced Metabolic Stability:** The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases.
- **Improved Selectivity:** A more defined conformation can lead to more specific interactions with the target receptor or enzyme.



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